1,3,7-Trihydroxy-2-prenylxanthone

Description

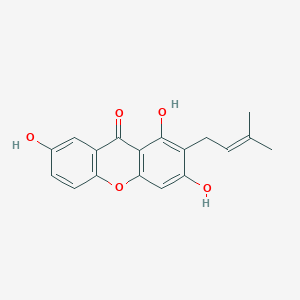

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-9(2)3-5-11-13(20)8-15-16(17(11)21)18(22)12-7-10(19)4-6-14(12)23-15/h3-4,6-8,19-21H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWKTILHZPCXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of 1,3,7-Trihydroxy-2-prenylxanthone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of plant secondary metabolites renowned for their diverse pharmacological activities. Among them, 1,3,7-trihydroxy-2-prenylxanthone, a prenylated derivative of the xanthone core, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants. It details the key enzymatic steps, from the initial formation of the xanthone scaffold to the final regiospecific prenylation. This document consolidates available quantitative data on enzyme kinetics and metabolite concentrations, presents detailed experimental protocols for the characterization of the biosynthetic pathway, and includes visualizations of the core pathway and associated experimental workflows to facilitate a deeper understanding for researchers in natural product synthesis, drug discovery, and metabolic engineering.

Introduction

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are predominantly found in higher plant families such as Clusiaceae, Hypericaceae, and Gentianaceae[1]. Their biosynthesis is a fascinating intersection of the shikimate and acetate pathways, leading to a wide array of structurally diverse compounds with significant biological activities, including antitumor, antidiabetic, and antimicrobial properties[1]. The prenylation of the xanthone core, a key modification, often enhances the biological efficacy of these molecules[2]. This guide focuses on the biosynthesis of a specific prenylated xanthone, this compound, elucidating the enzymatic cascade responsible for its formation.

The Core Biosynthetic Pathway

The biosynthesis of this compound proceeds through a series of enzymatic reactions, commencing with the formation of a benzophenone intermediate, followed by cyclization to the xanthone core, and culminating in a final prenylation step.

Formation of the Benzophenone Intermediate

The pathway initiates with the condensation of one molecule of benzoyl-CoA, derived from the shikimate pathway, and three molecules of malonyl-CoA from the acetate-malonate pathway. This reaction is catalyzed by Benzophenone Synthase (BPS) , a type III polyketide synthase, to yield 2,4,6-trihydroxybenzophenone[3][4].

Hydroxylation and Oxidative Cyclization to the Xanthone Core

The 2,4,6-trihydroxybenzophenone intermediate undergoes 3'-hydroxylation to form 2,3',4,6-tetrahydroxybenzophenone. This is followed by a regioselective, intramolecular oxidative C-O phenol coupling reaction to form the tricyclic xanthone core. The formation of the 1,3,7-trihydroxyxanthone scaffold is catalyzed by a bifunctional cytochrome P450 enzyme belonging to the CYP81AA subfamily . Specifically, CYP81AA1 has been shown to catalyze both the 3'-hydroxylation of 2,4,6-trihydroxybenzophenone and the subsequent para-cyclization to yield 1,3,7-trihydroxyxanthone[5][6].

Regiospecific Prenylation

The final step in the biosynthesis of this compound is the attachment of a prenyl group to the C-2 position of the 1,3,7-trihydroxyxanthone core. This reaction is catalyzed by a prenyltransferase . A notable example is the flavonoid-specific prenyltransferase from Morus alba, MaIDT , which has been demonstrated to exhibit substrate flexibility and catalyze the regiospecific C2-prenylation of 1,3,7-trihydroxyxanthone using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

Quantitative Data

Quantitative understanding of the biosynthetic pathway is crucial for metabolic engineering and synthetic biology applications. This section summarizes the available kinetic data for the key enzymes and the concentrations of relevant metabolites in plant tissues.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference(s) |

| Benzophenone Synthase (BPS) | Garcinia mangostana | Benzoyl-CoA | 1.3 ± 0.3 | 0.0046 ± 0.0003 | 3589.7 | [7] |

| Malonyl-CoA | 30.5 ± 7.7 | 0.0065 ± 0.0007 | 213.1 | [7] | ||

| CYP81AA1 | Hypericum perforatum | 2,4,6-trihydroxybenzophenone | Not Reported | Not Reported | Not Reported | |

| MaIDT | Morus alba | 1,3,7-trihydroxyxanthone | Not Reported | Not Reported | Not Reported | |

| DMAPP | Not Reported | Not Reported | Not Reported |

Table 2: Metabolite Concentrations in Plant Tissues

| Metabolite | Plant Species | Tissue | Concentration (µg/g dry weight) | Reference(s) |

| Total Xanthones | Garcinia mangostana | Pericarp (Methanol Extract) | 68,543.39 | [8] |

| α-Mangostin | Garcinia mangostana | Pericarp (Methanol Extract) | 51,062.21 | [8] |

| γ-Mangostin | Garcinia mangostana | Pericarp (Methanol Extract) | 11,100.72 | [8] |

| Total Phenolics | Morus alba | Leaves | 23,200 - 55,400 (as Gallic Acid Equivalents) | [9] |

| Rutin | Morus alba | Leaves | 680 - 12,700 | [9] |

| Isoquercitrin | Morus alba | Leaves | 690 - 9,860 | [9] |

Note: Specific concentrations of the biosynthetic intermediates (2,4,6-trihydroxybenzophenone, 2,3',4,6-tetrahydroxybenzophenone, and 1,3,7-trihydroxyxanthone) are not well-documented in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common workflow for obtaining active enzymes for in vitro characterization involves heterologous expression in E. coli or Saccharomyces cerevisiae, followed by purification.

-

Gene Cloning: Synthesize the codon-optimized coding sequence of the target enzyme (e.g., BPS, CYP81AA1, MaIDT) and clone it into an appropriate expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His)-tag.

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Induction: Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

Protein Quantification and Analysis: Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

Enzyme Assays

This assay measures the formation of 2,4,6-trihydroxybenzophenone from benzoyl-CoA and malonyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM benzoyl-CoA, 2 mM malonyl-CoA, and 1-5 µg of purified BPS enzyme in a total volume of 200 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding 20 µL of 20% HCl. Extract the product with 200 µL of ethyl acetate.

-

Analysis: Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol. Analyze the formation of 2,4,6-trihydroxybenzophenone by HPLC-UV at a detection wavelength of 290 nm.

This assay measures the conversion of 2,4,6-trihydroxybenzophenone to 1,3,7-trihydroxyxanthone. As a cytochrome P450 enzyme, it requires a P450 reductase and NADPH.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 100 µM 2,4,6-trihydroxybenzophenone, 1 µM purified CYP81AA1, 2 µM purified cytochrome P450 reductase, and an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) in a total volume of 200 µL.

-

Incubation: Incubate the mixture at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: Terminate the reaction and extract the product as described for the BPS assay.

-

Analysis: Analyze the formation of 1,3,7-trihydroxyxanthone by HPLC-UV (detection at 320 nm) or LC-MS.

This assay measures the prenylation of 1,3,7-trihydroxyxanthone.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 100 µM 1,3,7-trihydroxyxanthone, 200 µM DMAPP, and 5-10 µg of purified MaIDT enzyme in a total volume of 100 µL.

-

Incubation: Incubate at 30°C for 1 hour.

-

Reaction Termination and Extraction: Stop the reaction and extract the product with ethyl acetate as previously described.

-

Analysis: Analyze the formation of this compound by HPLC-UV (detection at 320 nm) or LC-MS.

Metabolite Extraction and Analysis

-

Sample Preparation: Harvest fresh plant material (e.g., Garcinia mangostana pericarp, Morus alba leaves), freeze in liquid nitrogen, and grind to a fine powder.

-

Extraction: Suspend the powdered tissue in 80% methanol (10 mL per gram of tissue) and sonicate for 30 minutes.

-

Clarification: Centrifuge the mixture to pellet the debris and collect the supernatant.

-

Concentration: Evaporate the methanol from the supernatant under reduced pressure.

-

Liquid-Liquid Partitioning: Partition the remaining aqueous extract against an equal volume of ethyl acetate. Collect the ethyl acetate phase, which will contain the xanthones and their precursors.

-

Final Preparation: Evaporate the ethyl acetate to dryness and redissolve the residue in a known volume of methanol for analysis.

-

Chromatographic System: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-22 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification of the target metabolites. The specific precursor-product ion transitions for each metabolite would need to be determined by infusing pure standards.

Mandatory Visualizations

Diagram 1: Biosynthetic Pathway of this compound

Caption: The core biosynthetic pathway of this compound.

Diagram 2: Experimental Workflow for Enzyme Characterization

Caption: A typical workflow for the heterologous expression and functional characterization of a biosynthetic enzyme.

Diagram 3: Workflow for Metabolite Analysis in Plant Tissues

Caption: A general workflow for the extraction and quantitative analysis of xanthones and their precursors from plant tissues.

Conclusion

The biosynthetic pathway of this compound is a well-defined enzymatic cascade involving a benzophenone synthase, a cytochrome P450 monooxygenase, and a prenyltransferase. While the key enzymes have been identified and the overall pathway elucidated, further research is required to obtain a complete quantitative understanding, including the kinetic parameters of all enzymes and the in-planta concentrations of all intermediates. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing its potential for the production of valuable pharmacologically active compounds. The application of the described methodologies will be instrumental in advancing the fields of plant metabolic engineering and synthetic biology for the sustainable production of high-value natural products.

References

- 1. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant activities and polyphenol content of Morus alba leaf extracts collected from varying regions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,3,7-Trihydroxy-2-prenylxanthone

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure elucidation of 1,3,7-Trihydroxy-2-prenylxanthone is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the spectroscopic data, experimental protocols, and logical workflow required to identify and characterize this naturally occurring xanthone.

This compound (C₁₈H₁₆O₅, Molar Mass: 312.32 g/mol ) is a prenylated xanthone found in various plant species, including those of the Garcinia and Hypericum genera.[1] Xanthones are a class of organic compounds with a characteristic tricyclic ring system and are of significant interest to the scientific community due to their diverse biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties. The precise determination of their chemical structure is a critical step in understanding their mechanism of action and potential therapeutic applications.

This guide adheres to stringent data presentation and visualization requirements to ensure clarity and ease of comparison for scientific professionals.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Mass Spectrometry, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

| Adduct | Calculated m/z |

| [M+H]⁺ | 313.1071 |

| [M+Na]⁺ | 335.0890 |

| [M-H]⁻ | 311.0925 |

Note: The m/z values are based on the monoisotopic mass of 312.0998 g/mol .

¹H NMR Spectroscopic Data (Reference Data)

¹H NMR spectroscopy helps to identify the number and types of hydrogen atoms in the molecule and their connectivity. The following data is for a structurally similar compound, 1,3-dihydroxy-2-prenylxanthone, and serves as a reference.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-4 | 6.42 | s | - |

| H-5 | 7.75 | d | 8.0 |

| H-6 | 7.35 | t | 8.0 |

| H-8 | 7.45 | d | 8.0 |

| H-1' | 3.45 | d | 7.0 |

| H-2' | 5.30 | t | 7.0 |

| 2 x -CH₃ | 1.80 | s | - |

| 1-OH | 13.50 | s | - |

| 3-OH | - | - | - |

| 7-OH | - | - | - |

Solvent: CDCl₃. Data is for 1,3-dihydroxy-2-prenylxanthone and is illustrative.

¹³C NMR Spectroscopic Data (Reference Data)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The following data is for a structurally similar compound and is for reference purposes.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-1 | 161.5 |

| C-2 | 108.0 |

| C-3 | 163.0 |

| C-4 | 93.5 |

| C-4a | 156.0 |

| C-5 | 126.5 |

| C-6 | 124.0 |

| C-7 | 121.0 |

| C-8 | 118.0 |

| C-8a | 155.5 |

| C-9 | 182.0 |

| C-9a | 103.5 |

| C-1' | 22.5 |

| C-2' | 122.0 |

| C-3' | 132.5 |

| C-4' | 25.8 |

| C-5' | 17.9 |

Solvent: CDCl₃. Data is for a representative prenylated xanthone and is illustrative.

UV-Visible and Infrared Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, characteristic of the xanthone chromophore. IR spectroscopy identifies the functional groups present.

| Spectroscopic Technique | Characteristic Absorptions |

| UV-Vis (in Methanol) | λmax at approximately 245, 260, 315, and 370 nm |

| Infrared (IR) | νmax at approximately 3400 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 1650 cm⁻¹ (C=O, chelated), 1610, 1580, 1480 cm⁻¹ (C=C, aromatic) |

Experimental Protocols

The elucidation of the structure of this compound involves a systematic workflow, from isolation to spectroscopic analysis.

Isolation of this compound

-

Plant Material Extraction: The dried and powdered plant material (e.g., leaves or bark of a Garcinia species) is subjected to maceration with a solvent such as methanol or ethanol at room temperature for an extended period. The process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the target compound (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Further Purification: Fractions containing the compound of interest are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity between protons and carbons and to assign the complete structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with the compound dissolved in a suitable solvent like methanol or ethanol, to observe the characteristic absorption bands of the xanthone nucleus.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film, to identify the key functional groups.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Structure Elucidation Workflow

This technical guide provides a foundational understanding of the processes and data integral to the chemical structure elucidation of this compound. The detailed methodologies and organized data tables are intended to serve as a valuable resource for the scientific community engaged in natural product chemistry and drug discovery.

References

physical and chemical properties of 1,3,7-Trihydroxy-2-prenylxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring prenylated xanthone, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and isolation, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₅ | PubChem[1] |

| Molecular Weight | 312.3 g/mol | PubChem[1] |

| Exact Mass | 312.09977361 Da | PubChem[1] |

| XLogP3-AA | 4.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 87 Ų | PubChem[1] |

Solubility: While specific quantitative solubility data is limited, xanthones are generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a prenylated xanthone typically displays characteristic signals for the aromatic protons on the xanthone core, the protons of the prenyl side chain (including vinyl and methyl protons), and the hydroxyl protons. The hydrogen-bonded hydroxyl group at position 1 (OH-1) is expected to resonate at a downfield chemical shift (δ 12.64–13.67 ppm).[3]

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbon of the xanthone, the aromatic carbons, and the carbons of the prenyl group.[3]

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one), shows characteristic absorption bands for hydroxyl groups (νmax 3412 cm⁻¹), aliphatic C-H stretching (νmax 2962 cm⁻¹), and a carbonyl group (νmax 1755 cm⁻¹), which are expected to be similar for this compound.[4]

Experimental Protocols

Synthesis

A direct, detailed synthesis protocol for this compound is not explicitly documented in a single source. However, a plausible synthetic route can be devised based on established methods for the synthesis of the 1,3,7-trihydroxyxanthone core and subsequent prenylation.

Step 1: Synthesis of 1,3,7-Trihydroxyxanthone

A facile, five-step synthesis of 1,3,7-trihydroxyxanthone has been described starting from 1,3,5-trimethoxybenzene. The key steps involve:

-

NBS-induced nuclear bromination.

-

Lithiation followed by in situ benzoylation with methyl 2,5-dibenzyloxybenzoate.

-

Selective deprotection of the two benzyl groups.

-

Base-catalyzed intramolecular cyclization.

-

Demethylation to yield the final product.[5]

Step 2: Prenylation of 1,3,7-Trihydroxyxanthone

The introduction of the prenyl group at the C-2 position can be achieved through a regioselective coupling reaction. A general method for the C-prenylation of dihydroxyxanthones involves the reaction with prenyl bromide in an alkaline medium.[3][6]

Illustrative Experimental Workflow for Synthesis:

Isolation from Natural Sources

This compound has been identified in various plant species, including those from the genera Garcinia and Hypericum.[1] The general procedure for isolating this compound from plant material involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., stem bark, leaves) is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extract, often the ethyl acetate fraction, is subjected to column chromatography on silica gel.

-

Purification: Further purification of the fractions containing the target compound is achieved through repeated column chromatography, often using different stationary phases like RP-18 silica, and preparative thin-layer chromatography (TLC).[4]

Illustrative Experimental Workflow for Isolation:

References

- 1. 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone | C18H16O5 | CID 5495920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4,5,6-Tetrahydroxy-7-prenylxanthone | CAS:1001424-68-5 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. mdpi.com [mdpi.com]

- 5. Facile synthesis of 1,3,7-trihydroxyxanthone and its regioselective coupling reactions with prenal: simple and efficient access to osajaxanthone and nigrolineaxanthone F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aca.unram.ac.id [aca.unram.ac.id]

Unraveling the Molecular Mechanisms of 1,3,7-Trihydroxy-2-prenylxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring xanthone derivative that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available preclinical studies. The information is presented to facilitate further research and drug development efforts centered on this compound. This document summarizes key findings on its antibacterial and trypanocidal activities, delves into the implicated molecular pathways, and provides detailed experimental protocols for the assays cited.

Biological Activities and Quantitative Data

The primary biological activities reported for this compound are its effects against certain bacteria and protozoa. The quantitative data available from these studies are summarized below.

Antimicrobial Activity

This compound has demonstrated weak to moderate antibacterial activity, particularly against vancomycin-resistant enterococci (VRE) and other Gram-positive bacteria.[1][2] The available minimum inhibitory concentration (MIC) data is presented in Table 1.

| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound | |

| Organism | MIC (µg/mL) |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | 3.13 - 6.25[1] |

| Vancomycin-Resistant Enterococcus faecium (VRE) | 3.13 - 6.25[1] |

| Vancomycin-Resistant Enterococcus gallinarum (VRE) | 3.13 - 6.25[1] |

| Bacillus subtilis | 3.13 - 6.25[2] |

Trypanocidal Activity

Studies have shown that this compound exhibits inhibitory activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[3] The compound was reported to be active against all three forms of the parasite (epimastigotes, trypomastigotes, and amastigotes) without inducing toxicity in mammalian cells.[3] The primary mechanism of its trypanocidal action is the disruption of the parasite's mitochondria.[3]

Mechanism of Action and Signaling Pathways

The current understanding of the mechanism of action of this compound is primarily centered on its effects on parasite mitochondria. The specific pathways involved in its antibacterial action have not yet been elucidated.

Mitochondrial Disruption in Trypanosoma cruzi

The trypanocidal activity of this compound is linked to its ability to target the parasite's mitochondria.[3] This leads to an increase in the production of mitochondrial superoxide radicals (O₂⁻), a type of reactive oxygen species (ROS).[3] The accumulation of ROS can induce oxidative stress, damage cellular components, and ultimately lead to parasite death. This targeted disruption of a specific organelle in the parasite is a promising attribute for a potential chemotherapeutic agent.[3]

Caption: Proposed mechanism of trypanocidal activity.

Potential Mechanisms in Other Contexts

While not directly demonstrated for this compound, other prenylated xanthones have been reported to exert their biological effects through various signaling pathways. These may represent avenues for future investigation for this specific compound. General mechanisms for this class of compounds include the induction of apoptosis and the modulation of key cellular signaling pathways such as PI3K/Akt and MAPK.[4] Furthermore, some prenylated xanthones from mangosteen have been shown to activate the Aryl Hydrocarbon Receptor (AhR) and Nrf2 pathways, which are crucial in the cellular response to oxidative stress.[5]

Caption: General signaling pathways modulated by prenylated xanthones.

Experimental Protocols

Detailed experimental protocols for the key assays used to elucidate the mechanism of action of this compound are provided below. It should be noted that the full-text articles for the specific studies on this compound are not publicly available; therefore, these protocols are based on standard, widely accepted methodologies for the mentioned assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow:

Caption: Workflow for MIC determination.

Detailed Steps:

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Bacterial Inoculum Preparation: The test bacterium is grown on an appropriate agar plate. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Rhodamine 123 Assay for Mitochondrial Membrane Potential

This assay uses the fluorescent dye Rhodamine 123 to assess mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, the dye accumulates in the mitochondria and fluoresces. A decrease in fluorescence indicates a loss of membrane potential.

Detailed Steps:

-

Cell Culture: Trypanosoma cruzi parasites are cultured in an appropriate medium.

-

Compound Treatment: The parasites are treated with various concentrations of this compound for a specified period.

-

Staining: Rhodamine 123 is added to the cell suspension to a final concentration of 1-10 µg/mL. The cells are incubated for 15-30 minutes at 37°C in the dark.

-

Washing: The cells are washed twice with phosphate-buffered saline (PBS) to remove excess dye.

-

Analysis: The fluorescence intensity of the cells is measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence in the treated cells compared to the untreated control indicates a disruption of the mitochondrial membrane potential.

MitoSOX Red Assay for Mitochondrial Superoxide Detection

MitoSOX Red is a fluorogenic dye that specifically targets mitochondria in live cells and fluoresces upon oxidation by superoxide.

Detailed Steps:

-

Cell Preparation: Trypanosoma cruzi parasites are cultured and washed with a warm buffer such as HBSS.

-

Compound Incubation: The parasites are incubated with this compound at various concentrations for the desired time.

-

MitoSOX Red Staining: A 5 µM working solution of MitoSOX Red is added to the cell suspension, and the cells are incubated for 10-30 minutes at 37°C, protected from light.

-

Washing: The cells are washed three times with a warm buffer to remove non-localized probe.

-

Fluorescence Measurement: The red fluorescence is measured using a flow cytometer (excitation ~510 nm, emission ~580 nm) or visualized with a fluorescence microscope. An increase in red fluorescence indicates an elevated level of mitochondrial superoxide.

Conclusion

The available evidence strongly suggests that this compound exerts its trypanocidal effect by targeting the parasite's mitochondria, leading to increased oxidative stress. Its antibacterial activity is established, although the precise mechanism remains to be elucidated. The potential for this compound to modulate key signaling pathways, as suggested by studies on related prenylated xanthones, warrants further investigation. This technical guide provides a foundational understanding for researchers and professionals in drug development to build upon in their exploration of this compound as a potential therapeutic agent. Further studies are required to determine its full spectrum of activity, specific molecular targets, and potential for clinical application.

References

- 1. Antimicrobial activity of isoprenoid-substituted xanthones from Cudrania cochinchinensis against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of hydrophobic xanthones from Cudrania cochinchinensis against Bacillus subtilis and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trypanocidal activity of 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone isolated from Kielmeyera coriacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 1,3,7-Trihydroxy-2-prenylxanthone: Biological Activities, Mechanisms, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring prenylated xanthone that has garnered interest in the scientific community for its diverse biological activities. Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. The addition of a prenyl group to the xanthone core, as seen in this compound, often enhances its lipophilicity and biological potency. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its known biological effects, detailing the experimental methodologies used in its evaluation, and visualizing the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Biological Activities

The biological activities of this compound have been investigated in several key areas, including its antibacterial, trypanocidal, and neuroprotective effects. While specific quantitative data for anticancer, anti-inflammatory, and antioxidant activities of this exact compound are limited in the currently available literature, data for structurally similar xanthones provide valuable insights into its potential in these areas.

Antibacterial Activity

This compound, isolated from the roots of Cudrania cochinchinensis, has demonstrated weak to moderate antibacterial activity.[1][2] Studies have reported its minimum inhibitory concentrations (MICs) against various bacterial strains, particularly vancomycin-resistant enterococci (VRE).

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | 3.13 - 6.25 | [1] |

| Vancomycin-Resistant Enterococcus faecium (VRE) | 3.13 - 6.25 | [1] |

| Vancomycin-Resistant Enterococcus gallinarum (VRE) | 3.13 - 6.25 | [1] |

| Bacillus subtilis | 3.13 - 6.25 | [2] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13 - 6.25 | [2] |

| Methicillin-Sensitive Staphylococcus aureus | 3.13 - 6.25 | [2] |

| Micrococcus luteus | 3.13 - 6.25 | [2] |

Trypanocidal Activity

Research has shown that this compound, isolated from Kielmeyera coriacea, exhibits inhibitory activity against the three forms of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[3] The compound was found to be most effective against the intracellular amastigote form and did not show toxicity in mammalian cells. The primary target of its trypanocidal action appears to be the parasite's mitochondrion, leading to an increase in mitochondrial O2- production.

Neuroprotective Effects

While direct studies on the prenylated form are limited, the parent compound, 1,3,7-trihydroxyxanthone, has been shown to stimulate the expression of neurotrophic factors, specifically Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in primary rat astrocyte cultures.[4] This effect is mediated through the cAMP and ERK-dependent signaling pathways. The induction of these neurotrophic factors suggests a potential therapeutic role for this class of compounds in the treatment of psychiatric and neurodegenerative disorders.

Potential Anticancer, Anti-inflammatory, and Antioxidant Activities

Experimental Protocols

This section provides an overview of the methodologies employed in the cited literature to evaluate the biological activities of this compound and related compounds.

Isolation of this compound

The compound has been isolated from various plant sources, including the roots of Cudrania cochinchinensis and the stems of Kielmeyera coriacea. A general workflow for its isolation is depicted below.

References

- 1. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAST (Journal of Animal Science and Technology) [ejast.org]

- 4. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Tumor Xanthones from Garcinia nujiangensis Suppress Proliferation, and Induce Apoptosis via PARP, PI3K/AKT/mTOR, and MAPK/ERK Signaling Pathways in Human Ovarian Cancers Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,3,7-Trihydroxy-2-prenylxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring xanthone derivative. This document consolidates key information regarding its chemical identity, biological activities, and associated experimental protocols to support ongoing research and development efforts.

Chemical Identifier

The Chemical Abstracts Service (CAS) number for this compound is 20245-39-0 .[1][2][3][4][5]

Quantitative Biological Activity

The following table summarizes the reported quantitative data on the biological activity of this compound.

| Biological Activity | Target Organism(s) | Metric | Value | Reference |

| Antibacterial | Vancomycin-Resistant Enterococcus faecalis, Enterococcus faecium, Enterococcus gallinarum | MIC | 6.25 mg/mL | [1][2][3] |

| Trypanocidal | Trypanosoma cruzi (intracellular amastigote form) | - | Active | [6] |

Experimental Protocols

This section details the methodologies for the synthesis of related xanthone compounds and the assessment of biological activities.

Synthesis of 1,3-dihydroxy-2-prenylxanthone

A reported synthesis of a structurally similar compound, 1,3-dihydroxy-2-prenylxanthone, involves a nucleophilic substitution reaction.[7]

Materials:

-

1,3-dihydroxyxanthone

-

Potassium hydroxide (KOH)

-

Distilled water

-

Prenyl bromide

-

Acetone

-

10% Hydrochloric acid (HCl) solution

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 0.228 g of 1,3-dihydroxyxanthone and 0.42 g of potassium hydroxide in 30 mL of distilled water in a 250 mL round bottom flask.

-

Stir the mixture for 10 minutes at room temperature.

-

Inject a solution of 0.97 g of prenyl bromide in 3 mL of acetone into the mixture using a syringe.

-

Stir the resulting mixture for 24 hours at room temperature.

-

Acidify the reaction mixture with 100 mL of 10% HCl solution.

-

Extract the product with 35 mL of DCM.

-

Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the final product.[7]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of this compound against vancomycin-resistant enterococci (VREs) was determined by measuring the Minimum Inhibitory Concentration (MIC).[2][3] While the specific detailed protocol for this exact compound is not provided in the search results, a general broth microdilution method is typically employed.

General Procedure:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., E. faecalis, E. faecium).

-

Include positive control wells (microorganism without the test compound) and negative control wells (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Trypanocidal Activity and Mitochondrial Integrity Assays

The trypanocidal activity of this compound against Trypanosoma cruzi was evaluated, with the mitochondrion identified as the primary target.[6]

Methodologies:

-

Ultrastructural Analysis: Transmission electron microscopy can be used to observe morphological alterations in T. cruzi after treatment with the compound, particularly focusing on mitochondrial structure.

-

Mitochondrial Membrane Potential Assay: A fluorescent dye such as Rhodamine 123 can be used to assess changes in the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial dysfunction.

-

Mitochondrial Superoxide Production: The MitoSOX Red reagent can be employed to measure mitochondrial superoxide production by flow cytometry. An increase in fluorescence suggests oxidative stress within the mitochondria.[6]

Visualizations: Signaling and Biosynthetic Pathways

The following diagrams illustrate the proposed biosynthetic pathway for xanthone derivatives and a relevant signaling pathway activated by a similar xanthone compound.

References

- 1. This compound CAS#: 20245-39-0 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS号:20245-39-0-1,3,7-Trihydroxy-2-prenylxanthone - this compound-科华智慧 [kehuaai.com]

- 5. 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone | C18H16O5 | CID 5495920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trypanocidal activity of 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone isolated from Kielmeyera coriacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aca.unram.ac.id [aca.unram.ac.id]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 1,3,7-Trihydroxy-2-prenylxanthone

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring xanthone derivative. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development. Herein, we present a detailed examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, crucial for the unequivocal identification and characterization of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound, with the molecular formula C₁₈H₁₆O₅ and a molecular weight of 312.32 g/mol , is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data Not Available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available |

Table 3: Mass Spectrometry Data

| m/z | Ion Type |

| Data Not Available |

Infrared (IR) Spectroscopy

The IR spectrum of prenylated xanthones typically exhibits characteristic absorption bands. For instance, a broad absorption is generally observed around 3400 cm⁻¹ corresponding to the hydroxyl (-OH) groups. The conjugated carbonyl (C=O) of the xanthone core gives rise to a strong absorption band in the region of 1650-1600 cm⁻¹. Aromatic C=C stretching vibrations are typically observed between 1600 cm⁻¹ and 1450 cm⁻¹. The presence of the prenyl group is indicated by C-H stretching vibrations around 2920 cm⁻¹.[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural analysis. The following section outlines the generalized experimental protocols for the isolation and spectroscopic characterization of prenylated xanthones like this compound.

Isolation of the Compound

Natural products such as this compound are often isolated from plant sources, for example, the Kielmeyera or Garcinia species.[2] A typical isolation procedure involves the following steps:

References

Initial Pharmacological Screening of 1,3,7-Trihydroxy-2-prenylxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial pharmacological screening of 1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring prenylated xanthone. The document consolidates available data on its antibacterial and anticancer activities, outlines relevant experimental methodologies, and explores potential signaling pathways based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential and areas for future investigation of this compound.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in the field of pharmacology due to their diverse biological activities. The prenylation of the xanthone scaffold has been shown to enhance their therapeutic properties. This compound is one such compound, and this guide aims to provide an in-depth summary of its initial pharmacological evaluation.

Pharmacological Effects

The primary pharmacological effects of this compound that have been reported are its antibacterial and anticancer activities.

Antibacterial Activity

This compound has demonstrated activity against vancomycin-resistant enterococci (VRE), a group of bacteria known for their resistance to the antibiotic vancomycin.

Anticancer Activity

Preliminary in vitro studies have assessed the cytotoxic effects of this compound against a panel of human cancer cell lines.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Vancomycin-Resistant Enterococci (VRE) | 6.25 µg/mL[1] |

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

| HepG2 (Hepatocellular carcinoma) | > 10 |

| HL7702 (L02, Normal human liver cell line) | > 10 |

| MCF7 (Breast adenocarcinoma) | > 10 |

| MDA-MB-231 (Breast adenocarcinoma) | > 10 |

Experimental Protocols

Detailed experimental protocols for the initial screening of this compound are crucial for the reproducibility and advancement of research.

Antibacterial Activity Assay

The antibacterial activity of this compound was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., vancomycin-resistant enterococci) is prepared to a specific concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anticancer Activity Assay

The cytotoxic effects of this compound against cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

While direct studies on the signaling pathways modulated by this compound are limited, the activities of structurally related xanthones suggest potential mechanisms of action.

Potential Signaling Pathways

Based on studies of other prenylated xanthones, potential signaling pathways that may be influenced by this compound include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Many natural compounds with anti-inflammatory properties exert their effects by inhibiting the NF-κB pathway.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis, and is a common target for anticancer agents.

-

cAMP- and ERK-Dependent Pathways: A structurally similar compound, 1,3,7-trihydroxyxanthone, has been shown to stimulate the expression of neurotrophic factors through these pathways.[2]

The following diagram illustrates a generalized workflow for the initial pharmacological screening of a natural compound like this compound.

The following diagram depicts a hypothetical signaling pathway that could be modulated by this compound, based on the known actions of similar compounds.

References

Isolation of 1,3,7-Trihydroxy-2-prenylxanthone from Cudrania cochinchinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of 1,3,7-Trihydroxy-2-prenylxanthone, a bioactive xanthone, from the plant Cudrania cochinchinensis. This document outlines a generalized experimental protocol based on common phytochemical extraction and purification techniques for xanthones, supported by available data on the compound and its source.

Introduction

This compound is a prenylated xanthone that has been identified in Cudrania cochinchinensis (Moraceae family). Prenylated xanthones are a class of phenolic compounds known for their diverse pharmacological activities. Notably, this compound has demonstrated antibacterial activity, particularly against vancomycin-resistant enterococci (VRE), making it a compound of interest for further investigation in drug discovery and development. This guide details the methodologies for its extraction and purification.

Data Presentation

| Parameter | Value/Description |

| Compound Name | This compound |

| Plant Source | Cudrania cochinchinensis (Roots) |

| Compound Type | Prenylated Xanthone |

| Reported Biological Activity | Antibacterial (against VREs) |

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from the roots of Cudrania cochinchinensis. This protocol is based on standard phytochemical techniques for the separation of xanthones.

Plant Material Collection and Preparation

-

Collection: The roots of Cudrania cochinchinensis are collected.

-

Drying: The collected roots are air-dried in the shade to prevent the degradation of phytochemicals.

-

Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered root material is subjected to solvent extraction, typically using a non-polar solvent followed by a more polar solvent to separate compounds based on polarity. A common approach is sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).

-

Maceration/Soxhlet Extraction: The powdered plant material is either macerated in the chosen solvent for an extended period (e.g., 72 hours) with occasional shaking or extracted using a Soxhlet apparatus for a more exhaustive extraction.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to obtain crude extracts.

Chromatographic Purification

The crude extract containing the target xanthone is subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with this compound are further purified using a Sephadex LH-20 column.

-

Methanol is a common eluent for this type of chromatography, which separates compounds based on their molecular size and polarity.

-

Fractions are again collected and analyzed by TLC.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain a high-purity compound, preparative HPLC is employed.

-

A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

The elution can be isocratic or a gradient, depending on the separation requirements.

-

The peak corresponding to this compound is collected.

-

Structure Elucidation

The structure of the purified compound is confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Mandatory Visualizations

The following diagrams illustrate the generalized workflow for the isolation of this compound.

Caption: Generalized workflow for the isolation of this compound.

The following diagram illustrates a potential logical relationship in a drug discovery context.

Caption: Logical flow from natural source to potential drug candidate.

The Xanthone Core: A Privileged Scaffold in Natural Products for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The xanthone core, a dibenzo-γ-pyrone heterocyclic system, represents a "privileged structure" in medicinal chemistry and natural product research.[1][2] Its unique tricyclic framework is prevalent in a vast array of natural products isolated from higher plants, fungi, and lichens, exhibiting a broad spectrum of pharmacological activities.[3][4] This technical guide provides a comprehensive overview of the xanthone core, including its biosynthesis, diverse biological activities supported by quantitative data, detailed experimental protocols for its study, and a visual representation of its interaction with key cellular signaling pathways.

The Xanthone Scaffold: Structure and Biosynthesis

The fundamental structure of xanthone is 9H-xanthen-9-one, a planar, aromatic molecule with the chemical formula C₁₃H₈O₂.[2][3] The diversity of naturally occurring xanthones arises from the extensive substitution patterns on its two benzene rings, commonly involving hydroxyl, methoxy, prenyl, and glycosyl groups.[3][4] These modifications significantly influence the biological activity of the resulting derivatives.

The biosynthetic origin of the xanthone nucleus differs between higher plants and lower organisms. In higher plants, it is a product of a mixed shikimate-acetate pathway.[5][6] Conversely, in fungi and lichens, the xanthone core is typically derived entirely from the acetate-malonate pathway.[5][7]

Biological Activities of Xanthone Derivatives: Quantitative Insights

Xanthone-containing natural products have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The following tables summarize key quantitative data for representative xanthone derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Anticancer Activity

Xanthones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[8][9] The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.

| Xanthone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| α-Mangostin | HL-60 (Leukemia) | 0.38 | |

| K562 (Leukemia) | 0.43 | [10] | |

| A549 (Lung) | 4.84 | [10] | |

| PC-3 (Prostate) | 6.21 | [10] | |

| CNE-1 (Nasopharyngeal) | 3.35 | [10] | |

| CNE-2 (Nasopharyngeal) | 4.01 | [10] | |

| U-87 (Glioblastoma) | 6.39 | [10] | |

| SGC-7901 (Gastric) | 8.09 | [10] | |

| γ-Mangostin | HT-29 (Colon) | 4.10 - 6.40 | [10] |

| HepG2 (Liver) | 4.50 - 10.0 | [10] | |

| Isomorellin | KKU-100 (Cholangiocarcinoma) | - | |

| KKU-M139 (Cholangiocarcinoma) | - | [11] | |

| KKU-M156 (Cholangiocarcinoma) | - | [11] | |

| Forbesione | KKU-100 (Cholangiocarcinoma) | - | [11] |

| KKU-M139 (Cholangiocarcinoma) | - | [11] | |

| KKU-M156 (Cholangiocarcinoma) | - | [11] | |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver) | 9.18 | [12] |

| 1,7-Dihydroxyxanthone | HepG2 (Liver) | 13.2 | [12] |

Anti-inflammatory Activity

The anti-inflammatory properties of xanthones are attributed to their ability to inhibit pro-inflammatory mediators and modulate inflammatory signaling pathways.

| Xanthone Derivative | Assay | IC₅₀ (µM) | Reference |

| Garcinoxanthone B | NO Production Inhibition (RAW 264.7 cells) | 11.3 | [13] |

| Garcinoxanthone C | NO Production Inhibition (RAW 264.7 cells) | 18.0 | [13] |

| Delpyxanthone A | NO Production Inhibition (RAW 264.7 cells) | 14.5 - 28.2 | [14] |

| Delpyxanthone B | NO Production Inhibition (RAW 264.7 cells) | 14.5 - 28.2 | [14] |

| α-Mangostin | TSLP mRNA Expression Inhibition | 0.4 | [15] |

| IFN-γ mRNA Expression Inhibition | 3.6 | [15] |

Antimicrobial Activity

Xanthones have shown promising activity against a range of pathogenic microorganisms, including drug-resistant strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

| Xanthone Derivative | Microorganism | MIC (µg/mL) | Reference |

| γ-Mangostin | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [16] |

| Vancomycin-resistant Enterococcus (VRE) | 6.25 | [16] | |

| XT17 | Staphylococcus aureus | 0.39 | [5] |

| Escherichia coli | 3.125 | [5] | |

| XT18 | Staphylococcus aureus | 0.39 | [5] |

| Escherichia coli | 1.56 | [5] | |

| Polycyclic Xanthone 39 | MRSA Mu50 | 0.025 | [17] |

| Polycyclic Xanthone 56 | Gram-positive strains | < 0.015 | [17] |

Key Signaling Pathways Modulated by Xanthones

Xanthones exert their diverse biological effects by interacting with and modulating several critical intracellular signaling pathways that regulate cell proliferation, survival, inflammation, and stress responses. Understanding these mechanisms is crucial for the targeted development of xanthone-based therapeutics.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several xanthones have been shown to inhibit this pathway, contributing to their anticancer activity.[6][7][18]

References

- 1. Edible Plant-Derived Xanthones as Functional Food Components for Metabolic Syndrome Mitigation: Bioactivities and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 5. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 13. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory xanthone derivatives from Garcinia delpyana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Facile Synthesis of 1,3,7-Trihydroxy-2-prenylxanthone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trihydroxy-2-prenylxanthone is a member of the prenylated xanthone family, a class of organic compounds characterized by a tricyclic xanthen-9-one core with a prenyl group substitution. These compounds, found in various plant species, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Prenylated xanthones have demonstrated a wide range of pharmacological properties, including antibacterial, antioxidant, and anticancer effects. The addition of the lipophilic prenyl group often enhances the bioactivity of the parent xanthone molecule. This document provides a detailed protocol for the facile synthesis of this compound, along with its potential applications and the signaling pathways it may modulate.

Applications

This compound has shown promise as an antibacterial agent. Its activity has been evaluated against various bacterial strains, demonstrating its potential for development as a novel antimicrobial drug.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Vancomycin-Resistant Enterococcus faecalis | 6.25 |

| Vancomycin-Resistant Enterococcus faecium | 6.25 |

| Vancomycin-Resistant Enterococcus gallinarum | 6.25 |

Synthesis Overview

The synthesis of this compound is proposed as a two-stage process. The first stage involves the synthesis of the 1,3,7-trihydroxyxanthone backbone, followed by the regioselective C-prenylation at the C-2 position.

Experimental Protocols

Stage 1: Synthesis of 1,3,7-Trihydroxyxanthone

This five-step synthesis starts from 1,3,5-trimethoxybenzene and proceeds through bromination, lithiation and benzoylation, selective deprotection, intramolecular cyclization, and finally demethylation to yield the desired 1,3,7-trihydroxyxanthone.

Step 1: Nuclear Bromination of 1,3,5-Trimethoxybenzene

-

Reactants: 1,3,5-Trimethoxybenzene, N-Bromosuccinimide (NBS)

-

Solvent: Acetonitrile

-

Procedure: To a solution of 1,3,5-trimethoxybenzene in acetonitrile, add NBS portion-wise at room temperature. Stir the reaction mixture for 2 hours.

-

Yield: 95%

Step 2: Lithiation and In Situ Benzoylation

-

Reactants: 2-Bromo-1,3,5-trimethoxybenzene, n-Butyllithium (n-BuLi), Methyl 2,5-dibenzyloxybenzoate

-

Solvent: Dry Tetrahydrofuran (THF)

-

Procedure: Cool a solution of 2-bromo-1,3,5-trimethoxybenzene in dry THF to -78°C. Add n-BuLi dropwise and stir for 30 minutes. Add a solution of methyl 2,5-dibenzyloxybenzoate in dry THF and allow the reaction to warm to room temperature overnight.

-

Yield: 85%

Step 3: Selective Deprotection

-

Reactant: 2-(2,5-Dibenzyloxybenzoyl)-1,3,5-trimethoxybenzene, Palladium on Carbon (Pd/C)

-

Solvent: Ethyl acetate

-

Procedure: Hydrogenate the benzophenone derivative in the presence of 10% Pd/C at atmospheric pressure for 4 hours.

-

Yield: 98%

Step 4: Base-Catalyzed Intramolecular Cyclization

-

Reactant: 2-(2,5-Dihydroxybenzoyl)-1,3,5-trimethoxybenzene, Potassium Carbonate

-

Solvent: Methanol

-

Procedure: Reflux the dihydroxybenzophenone with potassium carbonate in methanol for 12 hours.

-

Yield: Quantitative

Step 5: Demethylation

-

Reactant: 1-Hydroxy-3,7-dimethoxyxanthone, Boron tribromide (BBr3)

-

Solvent: Dichloromethane (DCM)

-

Procedure: Treat the dimethoxyxanthone with BBr3 in DCM at -78°C and stir at room temperature for 36 hours.

-

Yield: 82%

Table 2: Summary of Reaction Parameters for the Synthesis of 1,3,7-Trihydroxyxanthone

| Step | Reaction | Key Reagents | Solvent | Time | Temperature (°C) | Yield (%) |

| 1 | Bromination | NBS | Acetonitrile | 2 h | Room Temp. | 95 |

| 2 | Benzoylation | n-BuLi, Methyl 2,5-dibenzyloxybenzoate | THF | 12 h | -78 to Room Temp. | 85 |

| 3 | Deprotection | 10% Pd/C, H2 | Ethyl acetate | 4 h | Room Temp. | 98 |

| 4 | Cyclization | K2CO3 | Methanol | 12 h | Reflux | ~100 |

| 5 | Demethylation | BBr3 | DCM | 36 h | -78 to Room Temp. | 82 |

| Overall | ~62 |

Stage 2: C-Prenylation of 1,3,7-Trihydroxyxanthone

This protocol is adapted from the C-prenylation of 1,3-dihydroxyxanthone and is expected to yield the desired this compound.

-

Reactants: 1,3,7-Trihydroxyxanthone, Prenyl bromide, Potassium hydroxide (KOH)

-

Solvents: Distilled water, Acetone, Dichloromethane (DCM)

-

Procedure:

-

Dissolve 1,3,7-trihydroxyxanthone and KOH in distilled water and stir for 10 minutes at room temperature in a round bottom flask.

-

Inject a solution of prenyl bromide in acetone into the mixture.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Acidify the mixture with 10% HCl solution.

-

Extract the product with DCM.

-

Separate the organic layer and evaporate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography.

-

-

Expected Yield: ~43%

Characterization Data

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C18H16O5 |

| Molecular Weight | 312.32 g/mol |

| Appearance | Yellowish solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | 576.2 ± 39.0 °C (Predicted) |

| Density | 1.390 ± 0.06 g/cm³ (Predicted) |

| ¹H NMR (DMSO-d₆, 400 MHz, δ ppm) | 13.85 (s, 1H, OH-1), 10.55 (br s, 2H, OH-3, OH-7), 6.73 (s, 1H, H-4), 6.31 (s, 1H, H-5), 5.19 (t, J = 6.3 Hz, 1H, H-2'), 4.03 (d, J = 6.3 Hz, 2H, H-1'), 1.77 (s, 3H, H-4'), 1.62 (s, 3H, H-5') |

| ¹³C NMR (DMSO-d₆, 100 MHz, δ ppm) | 181.3 (C-9), 161.8 (C-1), 159.6 (C-3), 154.0 (C-4a), 152.3 (C-10a), 151.7 (C-7), 140.7 (C-5a), 130.1 (C-3'), 123.6 (C-2'), 122.5 (C-6), 109.9 (C-8a), 109.2 (C-2), 101.9 (C-8), 100.0 (C-5), 92.0 (C-4), 25.5 (C-4'), 21.0 (C-1'), 17.7 (C-5') |

| Mass Spectrometry (ESI-MS) * | m/z 313.1021 [M+H]⁺ |

*Note: NMR and MS data are based on the structurally similar compound 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)xanthone and are expected to be very similar for the target compound.

Proposed Synthetic Workflow

Caption: Proposed two-stage synthetic workflow for this compound.

Potential Signaling Pathways

Prenylated xanthones are known to interact with various cellular signaling pathways, which underlies their diverse biological activities. While the specific pathways modulated by this compound are still under investigation, studies on structurally similar compounds suggest potential involvement of key signaling cascades implicated in cancer, inflammation, and oxidative stress.

Application Notes and Protocols for the Total Synthesis of Prenylated Xanthones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for producing prenylated xanthones, a class of compounds with significant therapeutic potential.[1][2][3] The protocols outlined below are based on established and innovative methodologies, including classical synthesis, microwave-assisted organic synthesis (MAOS), and heterogeneous catalysis.[4][5][6]

Introduction

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a prominent class of oxygenated heterocyclic compounds.[2][5] Their prenylated derivatives are particularly abundant in nature and exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties.[1][2][7][8][9] The lipophilic prenyl groups are often associated with enhanced interaction with biological membranes and target proteins, making these compounds attractive for drug development.[4][7] This document details key synthetic protocols, presents comparative data for different methodologies, and illustrates the synthetic workflows.

Key Synthetic Strategies

The total synthesis of prenylated xanthones typically involves two main stages: the construction of the xanthone core and the subsequent introduction of one or more prenyl groups.

1. Construction of the Xanthone Core:

The primary methods for synthesizing the xanthone scaffold include:

-

Grover, Shah, and Shah (GSS) Reaction: A classical method involving the reaction of a phenol with a 2-hydroxybenzoic acid derivative.[10]

-

Cyclodehydration of 2,2'-Dihydroxybenzophenones: This method relies on the acid-catalyzed cyclization of a benzophenone intermediate.[10]

-

Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids: An intramolecular Friedel-Crafts type reaction to form the tricyclic system.[10]

2. Introduction of Prenyl Groups:

The introduction of the isoprenyl (3-methylbut-2-enyl) or other prenyl groups is a critical step and can be achieved through several methods:[2]

-

O-Prenylation (Williamson Ether Synthesis): Reaction of a hydroxyxanthone with a prenyl halide (e.g., prenyl bromide) in the presence of a base. This initially forms an O-prenylated xanthone.

-

C-Prenylation: Direct introduction of a prenyl group onto the aromatic ring. This can occur under various conditions, sometimes as a rearrangement of an O-prenylated intermediate.

-

Claisen Rearrangement: A thermal or Lewis acid-catalyzed rearrangement of an O-prenylated xanthone to a C-prenylated derivative.[1][2]

-

Cyclization Reactions: Subsequent reactions of the prenyl chain, often with an adjacent hydroxyl group, can lead to the formation of dihydrofuran or dihydropyran rings fused to the xanthone core.[2]

Comparative Data of Synthetic Methodologies

The choice of synthetic methodology can significantly impact reaction times and yields. Microwave-assisted organic synthesis (MAOS) and heterogeneous catalysis have emerged as efficient alternatives to conventional heating methods.[4][6][11]

| Starting Material | Product | Method | Reaction Time | Yield (%) | Reference |